

Alloc-Val-Ala-OH molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Alloc-Val-Ala-OH

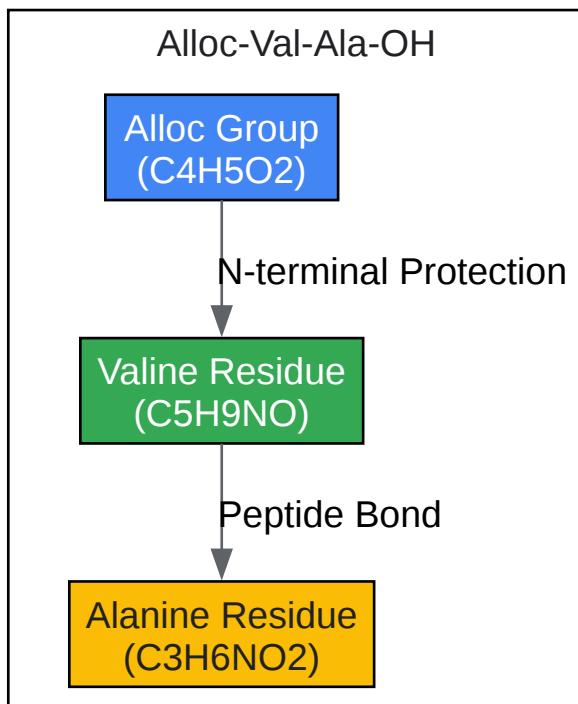
Cat. No.: B1380898

[Get Quote](#)

Technical Guide: Alloc-Val-Ala-OH

This document provides a concise technical summary of the chemical properties of **Alloc-Val-Ala-OH**, a dipeptide derivative used in synthetic chemistry. The information is intended to support research and development activities where this molecule is of interest.

Chemical Identity and Properties


Alloc-Val-Ala-OH, chemically known as ((Allyloxy)carbonyl)-L-valyl-L-alanine, is a dipeptide composed of L-valine and L-alanine.^{[1][2]} The N-terminus of this dipeptide is protected by an allyloxycarbonyl (Alloc) group. This particular structure makes it a valuable building block in the synthesis of more complex molecules, such as the antibody-drug conjugate (ADC) payload, Tesirine.^{[1][2][3]} The Val-Ala peptide bond is specifically designed to be cleaved by the enzyme Cathepsin B.^{[1][2][3]}

The key quantitative data for **Alloc-Val-Ala-OH** are summarized in the table below.

Property	Value
Molecular Formula	C12H20N2O5 ^{[1][2][3][4]}
Molecular Weight	272.30 g/mol ^{[1][2]}
CAS Number	330970-70-2 ^{[1][2][4]}

Structural and Logical Representation

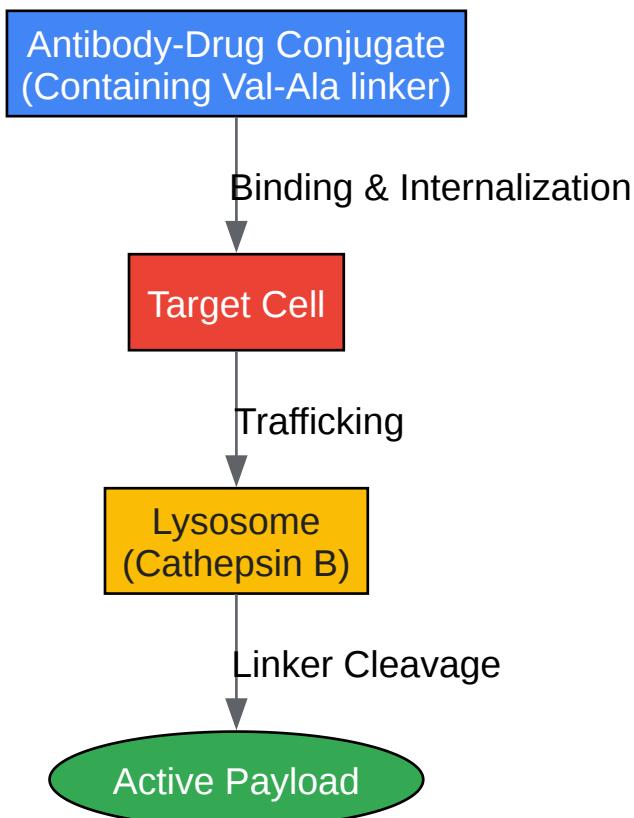
To visualize the constituent components of **Alloc-Val-Ala-OH**, the following diagram illustrates the logical relationship between the protecting group and the amino acid residues.

[Click to download full resolution via product page](#)

Figure 1: Logical diagram of **Alloc-Val-Ala-OH** components.

Methodologies for Property Determination

The molecular weight and formula of a well-defined chemical compound like **Alloc-Val-Ala-OH** are determined through standard analytical chemistry techniques. These methods are fundamental and do not require elaborate experimental protocols in the context of this guide.


- **Mass Spectrometry:** This technique is used to determine the mass-to-charge ratio of the ionized molecule, which directly provides its molecular weight with high accuracy.
- **Elemental Analysis:** This method determines the percentage composition of each element (carbon, hydrogen, nitrogen, oxygen) in the compound. The results are used to derive the empirical formula, which is then confirmed as the molecular formula using the molecular weight from mass spectrometry.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily used for structure elucidation, NMR spectroscopy confirms the presence and connectivity of all atoms, thereby verifying the molecular formula.

Given that **Alloc-Val-Ala-OH** is a known chemical with an established CAS number, its molecular weight and formula are considered definitive and are widely reported in chemical databases and by suppliers.^{[1][2][3][4]} Therefore, detailed experimental protocols for the de novo determination of these properties are not included in this guide.

Signaling Pathways and Biological Context

Alloc-Val-Ala-OH is a synthetic building block and not a biologically active signaling molecule in itself.^{[1][2][3]} Its relevance to biological pathways comes from its use in the construction of larger molecules, such as antibody-drug conjugates (ADCs). In that context, the Val-Ala dipeptide linker is designed to be cleaved by lysosomal proteases like cathepsins, which are often upregulated in tumor cells. This cleavage releases the cytotoxic payload of the ADC within the target cell. A diagram illustrating this general workflow is provided below.

[Click to download full resolution via product page](#)

Figure 2: General workflow for an ADC with a cleavable linker.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Alloc-Val-Ala-OH, ADC linker, 330970-70-2 | BroadPharm [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
- To cite this document: BenchChem. [Alloc-Val-Ala-OH molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1380898#alloc-val-ala-oh-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com